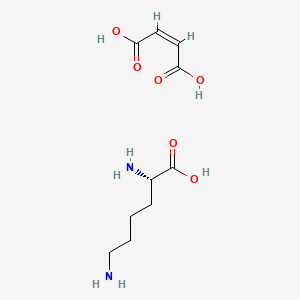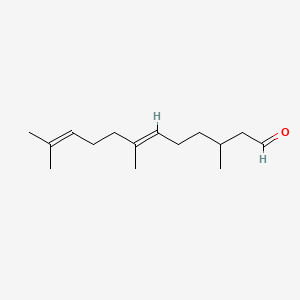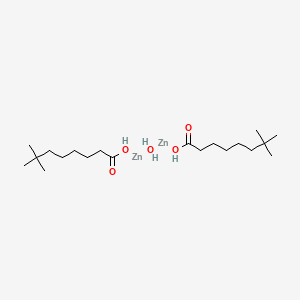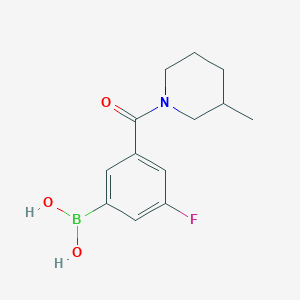
3-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
3-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules and as a tool for studying biological processes.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pathways involved depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
3-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Fluorophenylboronic acid: Similar to the compound but with a fluorine atom on the phenyl ring.
3-Methylphenylboronic acid: Contains a methyl group on the phenyl ring.
Propiedades
Fórmula molecular |
C13H17BFNO3 |
|---|---|
Peso molecular |
265.09 g/mol |
Nombre IUPAC |
[3-fluoro-5-(3-methylpiperidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H17BFNO3/c1-9-3-2-4-16(8-9)13(17)10-5-11(14(18)19)7-12(15)6-10/h5-7,9,18-19H,2-4,8H2,1H3 |
Clave InChI |
FOANTVUZCCHRID-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)F)C(=O)N2CCCC(C2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


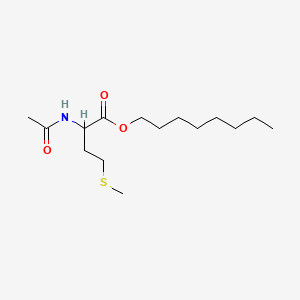

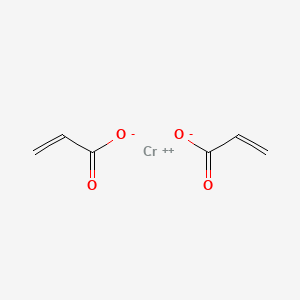

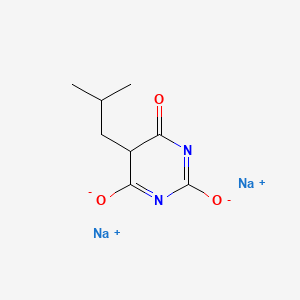
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)

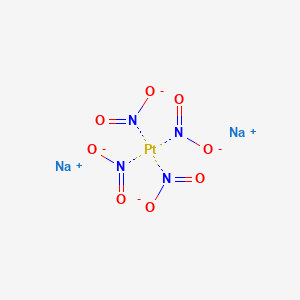
![Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]-](/img/structure/B12644703.png)
